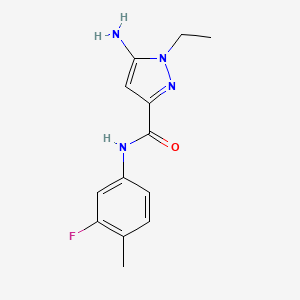
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Compound A has been extensively studied for its ability to modulate different biological pathways, making it a promising candidate for the treatment of various diseases.
作用機序
The mechanism of action of 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A involves its ability to modulate different signaling pathways, including the NF-κB and JAK/STAT pathways. This compound A has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. By inhibiting NF-κB activity, this compound A can reduce inflammation and modulate immune response. This compound A has also been found to inhibit the activity of JAK/STAT pathways, which are involved in the regulation of cell growth and differentiation. By inhibiting JAK/STAT activity, this compound A can inhibit cell growth and induce apoptosis.
Biochemical and Physiological Effects:
This compound A has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and modulate immune response by inhibiting the activity of NF-κB. This compound A has also been found to inhibit cell growth and induce apoptosis by inhibiting the activity of JAK/STAT pathways. In addition, this compound A has been found to have antiviral activity, inhibiting the replication of different viruses, including influenza and hepatitis C virus.
実験室実験の利点と制限
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified, making it a useful tool for drug discovery and development. This compound A has also been extensively studied, and its mechanism of action is well understood, making it a useful tool for studying different biological pathways. However, this compound A also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in some assays. In addition, this compound A has not been extensively studied in vivo, which limits its potential applications in animal models.
将来の方向性
There are several future directions for research on 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A. One potential direction is to study its potential applications in the treatment of different diseases, including cancer, autoimmune diseases, and viral infections. Another potential direction is to develop more potent analogs of this compound A that can be used as therapeutic agents. In addition, further studies are needed to understand the pharmacokinetics and toxicity of this compound A in vivo, which will be important for its potential clinical applications. Overall, this compound A is a promising candidate for drug discovery and development, and further research is needed to fully understand its potential applications.
合成法
The synthesis of 5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A involves a multi-step process that starts with the reaction of 3-fluoro-4-methylbenzoic acid with ethyl hydrazine to form 3-fluoro-4-methylphenylhydrazine. The resulting compound is then reacted with ethyl acetoacetate to form 5-ethyl-1-(3-fluoro-4-methylphenyl)-1H-pyrazole-3,4-dicarboxylic acid ethyl ester. The final step involves the conversion of the ethyl ester to the carboxamide by reaction with ammonia.
科学的研究の応用
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)-1H-pyrazole-3-carboxamide A has been extensively studied for its potential applications in drug discovery and development. It has been shown to have a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral activities. This compound A has been found to modulate the activity of different signaling pathways, including the NF-κB and JAK/STAT pathways, making it a promising candidate for the treatment of various diseases, including cancer, autoimmune diseases, and viral infections.
特性
IUPAC Name |
5-amino-1-ethyl-N-(3-fluoro-4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O/c1-3-18-12(15)7-11(17-18)13(19)16-9-5-4-8(2)10(14)6-9/h4-7H,3,15H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBRHJDECFOKSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC(=C(C=C2)C)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

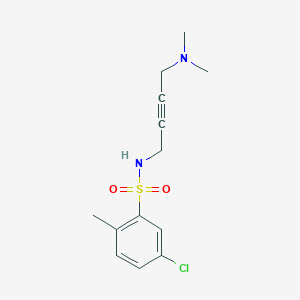
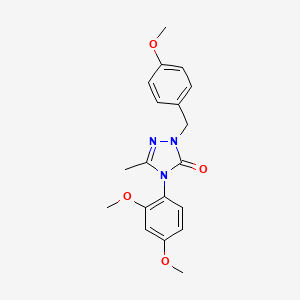



![3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine](/img/structure/B2811068.png)
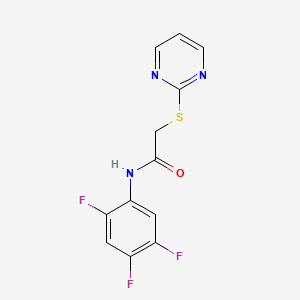
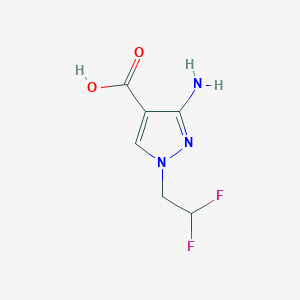

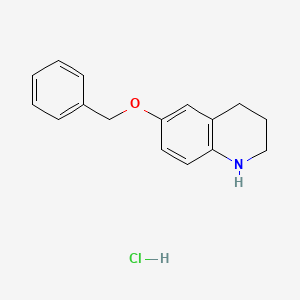
![3-(4-Chlorophenyl)-5-{1-[(2-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2811074.png)


![6-hydroxy-2-[(Z)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]-5-nitropyrimidin-4(3H)-one](/img/structure/B2811080.png)